molecular formula C24H40N2Si2 B11943436 1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine CAS No. 5994-96-7

1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine

Cat. No.: B11943436
CAS No.: 5994-96-7
M. Wt: 412.8 g/mol
InChI Key: UHSZLHCLFIVVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine is an organosilicon compound characterized by the presence of two triethylsilyl groups and two phenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be synthesized through a multi-step process involving the reaction of triethylsilyl chloride with diphenylhydrazine. The reaction typically requires the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.

    Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or halides can be used to replace the triethylsilyl groups.

Major Products Formed

    Oxidation: Formation of silanol or siloxane derivatives.

    Reduction: Formation of hydrazine derivatives with altered substituents.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations due to the presence of reactive triethylsilyl and phenyl groups. These groups can participate in nucleophilic and electrophilic reactions, enabling the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.

Comparison with Similar Compounds

1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be compared with other similar compounds, such as:

    1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups, leading to different reactivity and properties.

    1,2-Bis(triethylsilyl)-1,2-diphenylethane: Similar structure but with an ethane backbone instead of a hydrazine moiety, resulting in different chemical behavior.

    1,2-Bis(trimethylsilyl)ethane: Similar structure but with an ethane backbone and trimethylsilyl groups, leading to distinct reactivity and applications.

Properties

CAS No.

5994-96-7

Molecular Formula

C24H40N2Si2

Molecular Weight

412.8 g/mol

IUPAC Name

1,2-diphenyl-1,2-bis(triethylsilyl)hydrazine

InChI

InChI=1S/C24H40N2Si2/c1-7-27(8-2,9-3)25(23-19-15-13-16-20-23)26(24-21-17-14-18-22-24)28(10-4,11-5)12-6/h13-22H,7-12H2,1-6H3

InChI Key

UHSZLHCLFIVVSP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](CC)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.